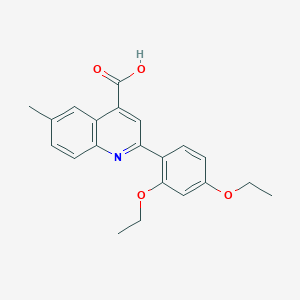
2-(2,4-diethoxyphenyl)-6-methyl-4-quinolinecarboxylic acid
描述
2-(2,4-diethoxyphenyl)-6-methyl-4-quinolinecarboxylic acid, commonly referred to as DEET, is a chemical compound that has been widely used as an insect repellent for over six decades. DEET is a colorless, oily liquid that has a slightly sweet odor and is soluble in water. It was first developed by the United States Army in the 1940s as a means of protecting soldiers from mosquito-borne diseases such as malaria and dengue fever.
作用机制
The mechanism of action of DEET is not fully understood, but it is believed to work by blocking the receptors in the insect's antennae that detect human scent. This makes it more difficult for the insect to locate and bite its host.
Biochemical and physiological effects:
DEET has been shown to have low toxicity in humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver. Studies have shown that DEET does not accumulate in the body and is excreted in the urine within 24 hours of application.
实验室实验的优点和局限性
DEET is a widely used insect repellent, and its effectiveness has been well established. However, it can be difficult to work with in the laboratory due to its oily nature and potential for skin irritation. In addition, DEET can interfere with the activity of some enzymes, making it unsuitable for certain types of experiments.
未来方向
1. Development of new insect repellents that are more effective and less toxic than DEET.
2. Investigation of the molecular mechanism of DEET's insect repellent properties.
3. Development of new drug delivery systems based on DEET.
4. Use of DEET as a precursor to other chemical compounds with potential applications in medicine and industry.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While it has some limitations in the laboratory, its potential as a drug delivery system and precursor to other chemical compounds makes it an important area of research for the future.
科学研究应用
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET works by interfering with the insect's ability to detect human scent, making it less likely to bite. In addition to its use as an insect repellent, DEET has also been studied for its potential as a drug delivery system and as a precursor to other chemical compounds.
属性
IUPAC Name |
2-(2,4-diethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-25-14-7-8-15(20(11-14)26-5-2)19-12-17(21(23)24)16-10-13(3)6-9-18(16)22-19/h6-12H,4-5H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAMZESZVMUSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Diethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[chloro(diphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265153.png)
![2-(2-pyridinyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265162.png)

![diethyl 2,2'-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B4265166.png)
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265173.png)



![N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4265217.png)
![N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265221.png)
![4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4265234.png)

![2-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265241.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4265247.png)